molecular formula C22H26N2O5 B7782683 Colchicoinamide, N-Methyl- CAS No. 2826-80-4

Colchicoinamide, N-Methyl-

Cat. No.: B7782683
CAS No.: 2826-80-4
M. Wt: 398.5 g/mol
InChI Key: NLBLGIGBTKMQSA-INIZCTEOSA-N
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Description

Colchicoinamide, N-Methyl- is a synthetic derivative of colchicine, an alkaloid originally extracted from the autumn crocus (Colchicum autumnale). This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. Colchicoinamide, N-Methyl- is known for its unique chemical properties and biological activities, which make it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Colchicoinamide, N-Methyl- typically involves the methylation of colchicoinamide. One common method is the selective N-monomethylation of primary amines and nitro compounds using various methylating agents such as methanol, formaldehyde, or dimethyl carbonate . The reaction conditions often require the presence of catalysts to ensure selectivity and yield.

Industrial Production Methods

Industrial production of Colchicoinamide, N-Methyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Colchicoinamide, N-Methyl- undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Colchicoinamide, N-Methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Colchicoinamide, N-Methyl- involves its interaction with cellular targets, particularly tubulin, a protein that plays a crucial role in cell division. By binding to tubulin, the compound disrupts microtubule formation, leading to cell cycle arrest and apoptosis . This mechanism is similar to that of colchicine, but the methylation may enhance its selectivity and potency.

Comparison with Similar Compounds

Colchicoinamide, N-Methyl- can be compared with other colchicine derivatives and similar compounds:

The uniqueness of Colchicoinamide, N-Methyl- lies in its specific methylation, which can alter its biological activity and improve its therapeutic potential.

Properties

IUPAC Name

N-[(7S)-1,2,3-trimethoxy-10-(methylamino)-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-12(25)24-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-17(23-2)18(26)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,26)(H,24,25)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBLGIGBTKMQSA-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001115945
Record name N-[(7S)-5,6,7,9-Tetrahydro-1,2,3-trimethoxy-10-(methylamino)-9-oxobenzo[a]heptalen-7-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2826-80-4
Record name N-[(7S)-5,6,7,9-Tetrahydro-1,2,3-trimethoxy-10-(methylamino)-9-oxobenzo[a]heptalen-7-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2826-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Colchicine, 10-demethoxy-10-methylamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(7S)-5,6,7,9-Tetrahydro-1,2,3-trimethoxy-10-(methylamino)-9-oxobenzo[a]heptalen-7-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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